3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide is a chemical compound known for its unique structure and properties. It contains multiple trifluoromethyl groups, which contribute to its high electronegativity and stability. This compound is of interest in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 4-(trifluoromethyl)benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)benzoyl chloride
- 3,5-bis(trifluoromethyl)aniline
- 3,5-bis(trifluoromethyl)benzoic acid
Uniqueness
3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide is unique due to the presence of multiple trifluoromethyl groups, which impart high electronegativity and stability. This makes it particularly useful in applications requiring robust chemical properties and resistance to degradation .
Properties
Molecular Formula |
C17H9F9N2O2 |
---|---|
Molecular Weight |
444.25 g/mol |
IUPAC Name |
3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide |
InChI |
InChI=1S/C17H9F9N2O2/c18-15(19,20)10-3-1-8(2-4-10)13(29)27-28-14(30)9-5-11(16(21,22)23)7-12(6-9)17(24,25)26/h1-7H,(H,27,29)(H,28,30) |
InChI Key |
VTCSLCDOBUOEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.